2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid
Description
The compound 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid features a 3,4-dihydro-2H-1,4-benzoxazine core substituted at position 4 with a 2-naphthylsulfonyl group and at position 3 with an acetic acid moiety. The 1,4-benzoxazine scaffold is a heterocyclic system with oxygen and nitrogen atoms, conferring both hydrogen-bonding capacity and structural rigidity. This structure is suggestive of applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl groups are prevalent (e.g., protease inhibitors or kinase modulators) .
Properties
IUPAC Name |
2-(4-naphthalen-2-ylsulfonyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c22-20(23)12-16-13-26-19-8-4-3-7-18(19)21(16)27(24,25)17-10-9-14-5-1-2-6-15(14)11-17/h1-11,16H,12-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEMWQSCOILBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C2O1)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoxazine Ring Formation
The synthesis begins with the preparation of 2H-1,4-benzoxazin-3(4H)-one, achieved by reacting 2-aminophenol with 2-chloroacetyl chloride under basic conditions.
Procedure :
- Reagents : 2-Aminophenol (1.0 equiv), 2-chloroacetyl chloride (1.1 equiv), anhydrous potassium carbonate (2.5 equiv).
- Solvent : Acetone (0.5 M relative to 2-aminophenol).
- Conditions : Reflux at 56–60°C for 4 hours under nitrogen.
- Work-Up : The mixture is cooled to 25°C, filtered to remove potassium carbonate, and concentrated under reduced pressure. The crude product is recrystallized from ethanol/water (3:1 v/v) to yield white crystals (78–82% yield).
Analytical Data :
Sulfonylation at the 4-Position
The benzoxazinone intermediate undergoes sulfonylation using naphthalene-2-sulfonyl chloride to introduce the sulfonyl moiety.
Procedure :
- Reagents : 2H-1,4-Benzoxazin-3(4H)-one (1.0 equiv), naphthalene-2-sulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv).
- Solvent : Dichloromethane (0.3 M).
- Conditions : Stirred at 0–5°C for 30 minutes, then warmed to 25°C for 12 hours.
- Work-Up : The organic layer is washed with 5% HCl (2×), saturated NaHCO₃ (2×), and brine (1×). The product is purified via silica gel chromatography (hexane/ethyl acetate 7:3) to afford a white solid (65–70% yield).
Optimization Notes :
Acetic Acid Side-Chain Introduction
The sulfonylated benzoxazine is alkylated with ethyl chloroacetate, followed by saponification to yield the acetic acid derivative.
Alkylation :
- Reagents : 4-(2-Naphthylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one (1.0 equiv), ethyl chloroacetate (1.5 equiv), potassium carbonate (3.0 equiv).
- Solvent : Dimethylformamide (0.4 M).
- Conditions : Reflux at 110°C for 8 hours under nitrogen.
- Work-Up : The mixture is poured into ice-water, extracted with ethyl acetate (3×), and dried over MgSO₄. The ester intermediate is obtained as a pale-yellow oil (60–65% yield).
Ester Hydrolysis :
- Reagents : Ethyl ester intermediate (1.0 equiv), NaOH (2.0 equiv).
- Solvent : Ethanol/water (4:1 v/v).
- Conditions : Reflux at 80°C for 3 hours.
- Work-Up : The solution is acidified to pH 2 with 6 M HCl, and the precipitate is filtered and dried to yield the title compound as a white powder (85–90% yield).
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Sulfonylation Temperature | 0°C → 25°C | Temperatures >30°C promote desulfonation |
| Alkylation Solvent | Dimethylformamide | Polar aprotic solvent enhances nucleophilicity |
| Ester Hydrolysis Base | NaOH (2.0 equiv) | Lower base equivalents lead to incomplete hydrolysis |
| Purification Method | Silica Chromatography | Reduces naphthylsulfonyl chloride residuals |
Spectroscopic Characterization Summary
| Technique | Key Signals | Assignment |
|---|---|---|
| FT-IR | 1699 cm⁻¹ | C=O stretch (amide) |
| 1345, 1162 cm⁻¹ | S=O symmetric/asymmetric stretches | |
| ¹H NMR (DMSO-d₆) | δ 2.95 (dd, J=16.4, 4.1 Hz, 1H) | CH₂CO (diastereotopic protons) |
| δ 4.21–4.47 (m, 2H) | OCH₂ (benzoxazine) | |
| δ 7.45–8.25 (m, 10H) | Aromatic protons |
Industrial-Scale Considerations
Patent literature reveals scalable adaptations for analogous benzoxazine derivatives:
- Solvent Recovery : Toluene and acetonitrile are distilled and reused to reduce costs.
- Catalytic Enhancements : Phase-transfer agents (e.g., tris(dioxa-3,6-heptyl)amine) improve sulfonylation efficiency by 15–20%.
- Crystallization Controls : Gradual cooling (1°C/min) during recrystallization yields larger crystals with higher purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Ring Closure with 2-Bromo-2-methylpropionyl Bromide
-
Reaction : 2-Amino-4-chlorophenol reacts with 2-bromo-2-methylpropionyl bromide in chloroform under basic conditions (sodium carbonate) to form 6-chloro-2,2-dimethyl-2H-benzoxazin-3(4H)-one (10 ) .
-
Conditions : 0°C to room temperature, 4 hours.
Reduction of the Amide Group
Sulfonation with 2-Naphthylsulfonyl Chloride
-
Reaction : The secondary amine (11 ) reacts with 2-naphthylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate .
-
Conditions : Inert solvent (e.g., dichloromethane), room temperature .
Functionalization of the Acetic Acid Side Chain
The acetic acid group is derived from ester hydrolysis:
Esterification and Hydrolysis
-
Ester Formation : The methyl ester precursor (methyl 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate) is synthesized via alkylation of the benzoxazine core with methyl bromoacetate.
-
Hydrolysis : The ester is hydrolyzed to the carboxylic acid using trifluoroacetic acid (TFA) or aqueous NaOH .
-
Conditions : Acidic (TFA) or basic (NaOH) hydrolysis at elevated temperatures .
Oxidation of Alcohol Intermediates
-
Swern Oxidation : Converts alcohol intermediates to ketones using oxalyl chloride and dimethyl sulfoxide (DMSO) .
Reduction of Nitroso Groups
-
Zinc/Acetic Acid Reduction : Nitroso intermediates (e.g., 12 ) are reduced to amines (e.g., 13 ) using Zn in acetic acid .
Reactivity of the Sulfonamide Group
The sulfonyl group participates in hydrogen bonding and electrophilic substitution :
Stability Under Acidic/Basic Conditions
-
Acid Stability : Resistant to hydrolysis below 100°C in concentrated HCl .
-
Base Stability : Decomposes slowly in strong bases (e.g., NaOH) at elevated temperatures .
Comparative Reaction Table
Key Research Findings
-
Stereochemical Influence : The sulfonyl group induces conformational rigidity, affecting NMR signals (e.g., split methyl peaks in thiourea derivatives) .
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Biological Relevance : The acetic acid side chain enhances solubility, facilitating interactions with biological targets (e.g., ion channels).
Mechanistic Insights
Scientific Research Applications
Neuropharmacological Applications
Research indicates that derivatives of this compound may modulate cholinergic muscarinic receptors, which play a crucial role in neurotransmission and cognitive functions. Preliminary studies suggest potential applications in treating neurodegenerative disorders such as Alzheimer's disease due to their ability to enhance cholinergic signaling pathways.
Anti-inflammatory and Analgesic Properties
The compound has shown promise in exhibiting anti-inflammatory and analgesic effects. These properties could make it a candidate for developing new anti-inflammatory medications, particularly for conditions like arthritis and chronic pain syndromes .
Antimicrobial Activity
Studies have demonstrated that benzoxazine derivatives possess antimicrobial properties. The specific compound under consideration has shown effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics .
Synthetic Pathways
The synthesis of 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid typically involves several key steps:
- Formation of the Benzoxazine Ring : This involves the cyclization of appropriate precursors under acidic or basic conditions.
- Sulfonylation : The introduction of the naphthylsulfonyl group is achieved through electrophilic aromatic substitution.
- Acetylation : The final step involves the acetic acid moiety being attached to the benzoxazine structure to yield the target compound.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in animal models of cognitive impairment. Results indicated significant improvements in memory retention and cognitive function compared to control groups, highlighting its therapeutic potential for neurodegenerative diseases .
Case Study 2: Anti-inflammatory Efficacy
In vitro assays demonstrated that this compound reduced pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS). This suggests its utility in managing inflammatory responses in various pathological conditions .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Dihydro-6-nitrobenzoxazine | Nitro group instead of sulfonamide | Potential anti-cancer activity |
| Benzoxazine derivatives with halogens | Halogen substitutions | Varying reactivity profiles |
| Sulfonamide derivatives | Different aromatic groups | Altered biological activity |
This table illustrates how structural variations influence biological activity and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylsulfonyl group can enhance binding affinity to these targets, while the benzoxazine ring may facilitate interactions with other molecular components. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues: Benzoxazine vs. Benzothiazine Derivatives
Core Heteroatom Differences
- Benzoxazine Derivatives : The target compound and analogues like ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate () contain an oxygen atom in the heterocyclic ring. This oxygen enhances hydrogen-bond acceptor capacity compared to sulfur.
- Benzothiazine Derivatives: Compounds such as 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide () and 2-[(Z)-1,1-dioxo-2-(2,4,5-trifluorobenzyl)-3,4-dihydro-2H-1,2-benzothiazin-4-ylidene]acetic acid () replace oxygen with sulfur.
Substituent Effects
Physicochemical and Crystallographic Properties
- Crystal Packing : The target compound’s acetic acid group may form hydrogen-bonded dimers, as seen in 2-[(Z)-1,1-dioxo-...]acetic acid (), where carboxyl groups create O—H⋯O interactions .
- Conformational Analysis : The 3,4-dihydro-2H-1,4-benzoxazine core adopts a half-chair conformation in many analogues (e.g., , dihedral angle = 43.28°), with substituents influencing planarity. The 2-naphthylsulfonyl group likely induces greater torsional strain compared to smaller substituents like trifluorobenzyl .
Biological Activity
2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid is a synthetic compound with notable biological activity. Its unique structure, which includes a naphthylsulfonyl group and a benzoxazine moiety, suggests potential interactions with various biological targets. This article explores the synthesis, biological mechanisms, and applications of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H17NO5S. The compound features a benzoxazine ring that contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H17NO5S |
| IUPAC Name | 2-(4-naphthalen-2-ylsulfonyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid |
| CAS Number | 865657-73-4 |
| Purity | 90% |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzoxazine Ring : Cyclization reactions are used to create the benzoxazine structure.
- Sulfonylation : The introduction of the naphthylsulfonyl group is achieved through sulfonylation reactions.
- Acid Moiety Introduction : The final step involves acylation to attach the acetic acid group.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The naphthylsulfonyl group enhances binding affinity to molecular targets, while the benzoxazine structure facilitates further interactions that modulate biological pathways.
The compound may act as an inhibitor or modulator in various biological processes. Preliminary studies suggest it could influence pathways related to inflammation and pain management.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antiinflammatory Activity : In a study examining the effects on inflammatory markers in rat models, this compound demonstrated significant inhibition of pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to controls .
- Analgesic Effects : Another investigation reported that the compound exhibited analgesic properties in pain models induced by formalin and acetic acid. The results indicated a reduction in pain response similar to that observed with standard analgesics .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Comparison | Biological Activity |
|---|---|---|
| 2-[4-(naphthalenesulfonyl)-3,4-dihydro-2H-benzoxazin-3-yl]propionic acid | Similar benzoxazine structure; propionic acid moiety | Moderate anti-inflammatory effects |
| 2-[4-(bromophenyl)sulfonyl]-3,4-dihydrobenzoxazine | Contains a bromophenyl group instead of naphthyl | Reduced analgesic efficacy |
Q & A
Q. Table 1: Comparative Synthesis Approaches
| Method | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|
| Cyclocondensation + Sulfonylation | 62 | 98.5% | |
| Microwave-Assisted Synthesis | 78 | 99.1% | |
| Solid-Phase Synthesis | 45 | 97.2% |
Advanced Research Question: How can stereochemical uncertainties in the benzoxazine ring be resolved?
Answer:
The 3,4-dihydro-2H-1,4-benzoxazin-3-yl group introduces stereochemical complexity. To resolve this:
- X-Ray Crystallography : Use single-crystal diffraction (as in analogous benzothiazine derivatives) to confirm absolute configuration .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to infer spatial arrangements. For example, axial vs. equatorial substituents exhibit distinct splitting patterns .
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) to assess optical purity .
Key Finding : In structurally related compounds, the keto group at position 3 stabilizes specific conformers, influencing biological activity .
Data Contradiction Analysis: How to address conflicting reports on the compound’s bioactivity?
Answer:
Discrepancies in biological data (e.g., IC values) may arise from:
- Purity Variations : Impurities >2% can skew results. Validate purity via LC-MS and elemental analysis .
- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines alter bioavailability. Standardize protocols using NIH/WHO guidelines.
- Stereochemical Bias : Unresolved enantiomers may exhibit divergent activities. Test separated enantiomers individually .
Q. Table 2: Bioactivity Comparison
| Study | IC (μM) | Assay Type | Purity (%) |
|---|---|---|---|
| Study A (2023) | 0.45 | Kinase Inhibition | 99.1 |
| Study B (2024) | 1.2 | Cytotoxicity | 97.8 |
Advanced Research Question: What strategies optimize the compound’s structure-activity relationship (SAR) for target selectivity?
Answer:
Modify three regions for SAR studies:
Naphthylsulfonyl Group : Replace with substituted arylsulfonyl groups to modulate steric bulk and electronic effects.
Benzoxazine Core : Introduce electron-withdrawing groups (e.g., -NO) to enhance metabolic stability.
Acetic Acid Side Chain : Explore ester or amide derivatives to improve membrane permeability.
Q. Table 3: SAR Modifications and Activity
| Modification | Target Affinity (nM) | Selectivity Index |
|---|---|---|
| 2-Naphthylsulfonyl | 12.3 | 8.5 |
| 4-Fluorophenylsulfonyl | 9.8 | 12.4 |
| Acetic Acid → Ethyl Ester | 45.6 | 3.2 |
Basic Research Question: What analytical techniques validate the compound’s structural integrity?
Answer:
- FT-IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm) and carbonyl (C=O at 1680–1720 cm) groups .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 423.12) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis should align with theoretical values within ±0.4% .
Key Reference : For crystallographic data, follow protocols in to resolve bond lengths and angles.
Advanced Research Question: How to mitigate decomposition during long-term storage?
Answer:
The compound’s sulfonyl and acetic acid groups are prone to hydrolysis. Mitigation strategies include:
Q. Stability Data :
| Condition | Degradation (%) at 6 Months |
|---|---|
| -20°C (lyophilized) | <2 |
| 4°C (aqueous solution) | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
